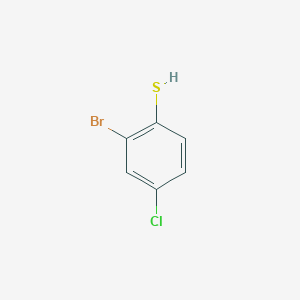

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one

Descripción general

Descripción

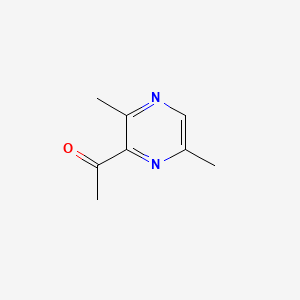

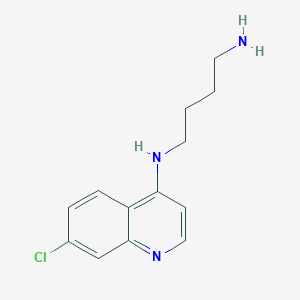

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one is a compound that belongs to the class of quinolinones, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various properties and potential applications.

Synthesis Analysis

The synthesis of quinolinone derivatives can be achieved through different synthetic routes. For instance, 4-phenylquinolin-2(1H)-one derivatives have been synthesized from N-acyl-o-aminobenzophenones using NaH as a base, leading to high yields of the desired products . Similarly, 3-substituted 4-hydroxyquinolin-2(1H)-ones have been synthesized via C-acylation of active methylene compounds, followed by cyclization . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives has been studied using techniques such as single-crystal X-ray diffraction (XRD) . These studies reveal the presence of various weak interactions, such as hydrogen bonds and halogen-mediated interactions, which can influence the crystal packing and stability of these compounds. The molecular geometry and electronic properties have also been investigated using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

Quinolinone derivatives can undergo various chemical reactions. For example, methylquinolines can be chlorinated to produce side-chain halogen derivatives . The presence of a chlorobenzyl group in the compound of interest suggests that similar halogenation reactions could be applicable. Additionally, the reactivity of different functional groups in the quinolinone core can lead to a variety of chemical transformations, which can be useful in further derivatization or in the study of reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The presence of chloro substitutions and other functional groups can affect properties such as solubility, melting point, and reactivity. Theoretical calculations, such as those performed using DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are important for understanding the behavior of these compounds . Experimental techniques, such as NMR and IR spectroscopy, provide valuable data for characterizing the compounds and confirming their structures .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one and its derivatives are extensively studied for their synthesis and characterization. Researchers have focused on understanding the structural and spectroscopic characteristics of these compounds using experimental and computational methods. For instance, the synthesis and evaluation of various derivatives, including the chlorination of methylquinolines, have been investigated to understand their structural properties (Kóródi, 1991); (Hussein, Ismail, & El-Adly, 2016); (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).

Applications in Material Science

- Some derivatives of this compound have been explored for their potential use in material science, such as in the development of antioxidants for lubricating grease. This involves the synthesis of specific derivatives and assessing their efficiency in practical applications, providing insights into the utility of these compounds in industrial contexts (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial Activity

- The antimicrobial properties of various derivatives of this compound have been a subject of research. Studies have been conducted to evaluate the inhibitory activity of these compounds against specific enzymes and their effectiveness against bacterial and fungal strains. This research helps in understanding the potential of these compounds in medical and pharmaceutical applications (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018); (Bawa, Kumar, Drabu, & Kumar, 2009).

Crystallographic Studies

- The crystal structure and molecular conformation of these compounds have been analyzed to understand their physical and chemical properties. Such studies are crucial for the development of new materials and pharmaceuticals, as they provide detailed insights into the molecular structure and potential applications of these compounds in various fields (Ismail, Abass, & Hassan, 2000); (Deng, Liao, Sun, Hu, Zhou, Zhao, & Pan, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

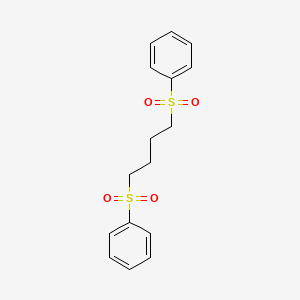

1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVIXANYIBCPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361016 | |

| Record name | 6N-350S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61297-64-1 | |

| Record name | 6N-350S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)

![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)